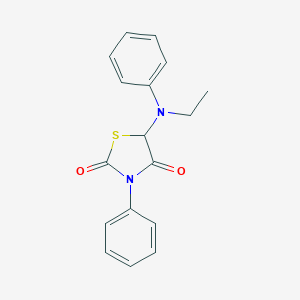![molecular formula C19H22ClNO2 B259039 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide, also known as A-769662, is a synthetic compound that has been extensively studied for its potential use in treating metabolic diseases such as diabetes and obesity. A-769662 is an activator of AMP-activated protein kinase (AMPK), a protein that plays a crucial role in regulating cellular energy metabolism.
Mécanisme D'action
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is an activator of AMPK, a protein that plays a crucial role in regulating cellular energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that activate the enzyme.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide increases glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. In vivo studies have shown that 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has also been shown to decrease lipid accumulation in the liver and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide does not activate other kinases that may have off-target effects. However, one limitation of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is its relatively short half-life, which may make it difficult to maintain consistent levels of activation over time.
Orientations Futures
There are a number of future directions for research on 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide. One area of interest is the development of more potent and selective AMPK activators that may have greater therapeutic potential. Another area of interest is the development of AMPK activators that can be targeted to specific tissues, such as skeletal muscle or adipose tissue. Finally, there is interest in exploring the potential use of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in combination with other therapeutic agents for the treatment of metabolic diseases.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide involves a multi-step process starting with the reaction of tert-butylamine with 2-chloroethyl chloroformate to form N-tert-butyl-2-chloroethyl carbamate. This intermediate is then reacted with 2-chlorophenol to form N-tert-butyl-2-(2-chlorophenoxy)ethyl carbamate. Finally, this compound is reacted with benzoyl chloride to form the desired product, 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide.
Applications De Recherche Scientifique
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic use in treating metabolic diseases such as diabetes and obesity. AMPK activation has been shown to improve glucose uptake and insulin sensitivity, making it a potential target for the treatment of diabetes. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has also been shown to increase fatty acid oxidation and decrease lipogenesis, making it a potential treatment for obesity.
Propriétés
Nom du produit |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22) |
Clé InChI |
PZWPKZOYHKHIAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)

